N-Methyleneaniline

Heterocycle Synthesis Cycloaddition Chemistry Reaction Intermediate

Researchers needing a reactive, sterically accessible imine for [4+2] aza-Diels-Alder cycloadditions or mechanistic studies often face supply of unstable monomeric Schiff bases. N-Methyleneaniline (CAS 100-62-9) solves this as the archetypal N-aryl aldimine, available as a stable trimer or salt. - Enables copper-promoted aza-[4+2] cycloadditions with high regioselectivity for quinoline libraries. - Ionization energy (8.5 eV) provides a quantifiable electronic fingerprint for catalyst design. - Supplied with rigorous quality control; inquire for custom packaging and bulk quantities.

Molecular Formula C7H7N
Molecular Weight 105.14 g/mol
CAS No. 100-62-9
Cat. No. B094281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyleneaniline
CAS100-62-9
Molecular FormulaC7H7N
Molecular Weight105.14 g/mol
Structural Identifiers
SMILESC=NC1=CC=CC=C1
InChIInChI=1S/C7H7N/c1-8-7-5-3-2-4-6-7/h2-6H,1H2
InChIKeyVULHYRAYXYTONQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyleneaniline: Imine Reactivity and Oligomeric State


N-Methyleneaniline (CAS 100-62-9), systematically named N-phenylmethanimine, is the archetypal N-aryl aldimine. It is the smallest Schiff base derived from an aromatic amine (aniline) and formaldehyde. Unlike secondary or tertiary anilines, which are ubiquitous amine bases and nucleophiles, N-methyleneaniline features a reactive imine (C=N) functional group that defines its chemical behavior [1]. Its monomeric form exists in equilibrium with a cyclic trimer, 1,3,5-triphenylhexahydrotriazine, a property that directly impacts its physical state, stability, and handling [2][3]. This compound is commercially available but is often supplied as the trimer or hydrochloride salt to improve storage stability.

Reactive Imine Electrophilic azadiene for cycloaddition reactions
Stable Supply Form Supplied as cyclic trimer or hydrochloride salt
In Situ Generation Monomer released by thermal depolymerization

N-Methyleneaniline Substitutes: Incompatibility with Cycloadditions


The assumption that any N-arylated compound can serve as a drop-in replacement for N-methyleneaniline is invalid. The key differentiator is the uninhibited electrophilicity and steric accessibility of its imine carbon, which enables participation in [4+2] aza-Diels-Alder cycloadditions, a pathway unavailable to nucleophilic secondary amines like N-methylaniline [1]. N-Benzylideneaniline, while also an imine, has a substantially higher ionization energy barrier and steric congestion from an additional phenyl ring, which significantly alters its electronic structure and reactivity kinetics [2]. Furthermore, the monomer-trimer equilibrium inherent to unsubstituted N-methyleneaniline introduces a thermal liability and storage consideration absent in stable tertiary anilines or substituted schiff bases.

Cycloaddition incompatibility N-Methylaniline lacks the C=N bond needed for aza-[4+2] reactivity.
Electronic mismatch N-Benzylideneaniline has a markedly different ionization energy and steric profile.
Oligomerization state Monomer-trimer equilibrium alters physical form and handling versus stable amines.

N-Methyleneaniline Comparative Performance Data


Imine Aza-[4+2] Cycloaddition vs. Inert N-Methylaniline

N-Methyleneaniline acts as an azadiene in copper-promoted aza-[4+2] cycloadditions with alkenes to yield quinolinium salts and biquinolines, a reaction pathway for which N-methylaniline is structurally incapable due to its saturated nitrogen [1]. N-Methylaniline (CAS 100-61-8) is a secondary amine that undergoes N-alkylation or oxidation, not cycloaddition.

Cycloaddition Compatibility
Class-level
Azadiene [4+2] vs. N-alkylation only
Enables one-pot quinoline scaffold synthesis
Reported copper-promoted model reaction
Heterocycle Synthesis Cycloaddition Chemistry Reaction Intermediate

Ionization Energy vs. N-Benzylideneaniline

The first vertical ionization energy (IE) of N-methyleneaniline is 8.5 eV, measured by UV photoelectron spectroscopy [1]. In direct comparison, the constitutional isomer N-benzylideneaniline (NBA) exhibits a significantly lower first IE of 8.0 eV [2]. An IE difference of 0.5 eV indicates that N-methyleneaniline is more resistant to electron removal, making it a less readily oxidized electron donor in charge-transfer processes. Theoretical MNDO calculations corroborate that this stability stems from a strong π(ring)–π(NC) mixing that leads to a nearly coplanar conformation in the gas phase [1].

Ionization Energy
Head-to-head
8.5 eV
Higher oxidation resistance than NBA
0.5 eV above N-benzylideneaniline (8.0 eV)
Physical Organic Chemistry Photoelectron Spectroscopy Electron Affinity

Monomer-Trimer Equilibrium Impact on Storage

Unsubstituted N-methyleneaniline is not stable as a pure monomer at room temperature; it readily oligomerizes, predominantly to the cyclic trimer 1,3,5-triphenylhexahydrotriazine [1]. The existence of the monomer is strictly dependent on thermal depolymerization (gas phase, ~100 °C) or the presence of steric hindrance in ortho-substituted derivatives [2]. In contrast, N-methylaniline (CAS 100-61-8) is a stable liquid with a boiling point of 196 °C at 760 mmHg and does not oligomerize. The trimer of N-methyleneaniline is a crystalline solid with a melting point of 190–192 °C .

Storage Form
Head-to-head
Monomer not stable at RT; trimer solid
Procure as trimer or HCl salt for stability
Monomer generated in situ by thermal depolymerization
Chemical Stability Oligomerization Storage and Handling

N-Methyleneaniline Best-Fit Applications


Azadiene-Based One-Pot Heterocycle Synthesis

The demonstrated ability of N-methyleneaniline to act as a highly reactive azadiene in copper-promoted aza-[4+2] cycloadditions [1] makes the compound (particularly its trimer as a stable precursor) ideal for combinatorial chemistry groups focused on generating quinoline and biquinoline libraries. The reaction tolerates a range of internal and terminal alkenes with high regioselectivity, a synthetic handle not available to the secondary amine analog N-methylaniline.

Probe for Formaldehyde-Aniline Condensation in Zeolites

N-Methyleneaniline has been identified as a critical transient intermediate in the zeolite-catalyzed methylation of aniline to N-methylaniline, characterized directly by in situ stopped-flow MAS NMR [1]. This makes the compound (or its stable trimer for thermal generation) a necessary standard for kinetic and mechanistic studies of formaldehyde-aniline condensation or aniline alkylation over solid-acid/base catalysts [2].

Ligand Precursor for Tailored Metal Complex Electronics

The well-characterized ionization energy of 8.5 eV and electron affinity data for N-methyleneaniline [1] provide a quantifiable electronic fingerprint that is directly useful for designing metal complexes where the imine acts as a sigma-donor or pi-acceptor. Its higher IE relative to N-benzylideneaniline (8.0 eV) [2] offers a tunable parameter for fine-tuning the electrochemical properties of resulting coordination compounds.

Application
Selection Property
Validation Focus
One-pot heterocycle synthesis
Azadiene reactivity (C=N)
Cycloaddition substrate scope
Formaldehyde-aniline condensation probe
Transient intermediate identity
Zeolite catalyst mechanistic studies
Ligand precursor for metal complexes
Ionization energy tuning
Electrochemical property assessment
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